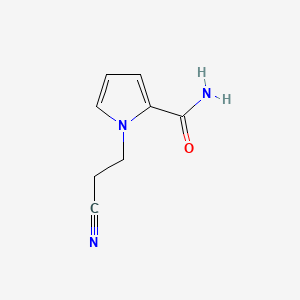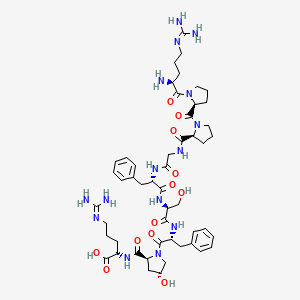
Galaxolidone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galaxolidone is an organic heterotricyclic compound that is a major transformation product of the synthetic musk compound known as galaxolide. It is commonly found in the environment alongside its parent compound. This compound is known for its unique chemical structure and properties, which make it an important subject of study in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Galaxolidone can be synthesized from galaxolide through a series of chemical reactions. The primary synthetic route involves the oxidation of galaxolide to produce this compound. This transformation typically occurs under environmental conditions, such as exposure to sunlight and microbial activity .
Industrial Production Methods
Industrial production of this compound is not as common as its synthesis in laboratory settings. the compound can be produced on a larger scale through controlled oxidation processes using specific oxidizing agents and catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Galaxolidone undergoes various chemical reactions, including:
Oxidation: The primary reaction that converts galaxolide to this compound.
Reduction: this compound can be reduced back to galaxolide under specific conditions.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the synthesis of this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Catalysts such as aluminum chloride are used in various reactions involving this compound.
Major Products
The major product formed from the oxidation of galaxolide is this compound. Other minor products may include various oxidized derivatives depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Galaxolidone has several scientific research applications, including:
Environmental Studies: this compound is studied for its presence and impact in aquatic environments.
Toxicology: Research on this compound includes its potential toxic effects on aquatic life and its role as an endocrine disruptor.
Analytical Chemistry: This compound is used as a reference compound in analytical methods for detecting synthetic musks in environmental samples.
Wirkmechanismus
The mechanism of action of galaxolidone involves its interaction with various molecular targets and pathways. It is known to act as an endocrine disruptor, affecting hormone regulation in aquatic organisms. The compound can bind to hormone receptors, leading to altered gene expression and physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Galaxolide: The parent compound of galaxolidone, known for its use as a synthetic musk in fragrances.
Musk Ketone: Another synthetic musk with similar properties and applications.
Musk Xylene: A synthetic musk used in perfumery with comparable environmental and toxicological profiles.
Uniqueness
This compound is unique due to its specific chemical structure and its role as a transformation product of galaxolide. Its presence in the environment and potential ecological risks make it a compound of significant interest in environmental science and toxicology .
Eigenschaften
IUPAC Name |
4,6,6,7,8,8-hexamethyl-4,7-dihydro-3H-cyclopenta[g]isochromen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-10-9-20-16(19)13-8-15-14(7-12(10)13)17(3,4)11(2)18(15,5)6/h7-8,10-11H,9H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMHPYRIXBRRQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)C2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10881089 |
Source


|
| Record name | Galaxolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10881089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507442-49-1 |
Source


|
| Record name | Galaxolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10881089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is there growing concern about galaxolidone in the environment?
A1: this compound is a transformation product of galaxolide, a synthetic musk fragrance widely used in personal care and household products. Both galaxolide and this compound are persistent in the environment and have been detected in various matrices, including wastewater, surface water, sediment, and even biota. [, , , ]
Q2: How do the concentrations of this compound and galaxolide compare in the environment?
A2: Studies have reported varying ratios of this compound to galaxolide (HHCB-lac:HHCB) in different environmental media, ranging from 0.01 to 10. This suggests that the transformation of galaxolide to this compound is influenced by environmental factors and can vary significantly across locations. []
Q3: What are the potential ecological risks of this compound?
A3: Although research on this compound's toxicity is still limited compared to galaxolide, some studies indicate potential endocrine-disrupting effects. [, ] A study utilizing the Endocrine Disruptome platform confirmed endocrine effects of both galaxolide and this compound, highlighting the need for further investigation into their potential human health impacts. [] More research is crucial to fully understand the long-term ecological risks posed by this compound.
Q4: How is this compound being studied in the context of wastewater treatment?
A4: Researchers are investigating the removal of this compound and other micropollutants during wastewater treatment processes. A study in Northern Italy investigated the removal, adsorption, and biodegradation of polycyclic musk fragrances, including this compound, in a conventional activated sludge wastewater treatment plant. [] Understanding the fate of this compound in these systems is essential for developing strategies to mitigate its release into the environment.
Q5: Can nontargeted analysis help us understand the occurrence and sources of this compound?
A5: Yes, nontargeted analysis using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) has proven valuable in identifying this compound and other emerging contaminants in complex environmental samples. [, , , ] Combining suspect and nontarget screening with mass balance modeling can further elucidate the sources, fate, and transport of this compound in aquatic systems. []
Q6: What are the implications of detecting this compound in drinking water sources?
A6: The detection of this compound in river water, a source of drinking water in certain regions, raises concerns about potential human exposure through drinking water consumption. [] While current treatment technologies may not efficiently remove these emerging contaminants, further research is needed to assess the effectiveness of advanced treatment processes in removing this compound and similar micropollutants.
Q7: Are there any specific case studies that highlight the presence and behavior of this compound in the environment?
A7: Yes, several studies have investigated this compound in specific environmental settings. One study focused on identifying water constituents unique to septic tanks in South Florida, revealing this compound as a potential tracer for septic tank effluent in the environment. [] Another study analyzed micropollutants in sewage sludge during composting and observed a decrease in this compound concentrations, suggesting its degradation under thermophilic composting conditions. [] These case studies provide valuable insights into the transport, persistence, and potential degradation pathways of this compound in different environmental compartments.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B590744.png)
![N-Benzoyl-2'-o-[(methylthio)methyl]-3',5'-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine](/img/structure/B590745.png)


![2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B590751.png)
![Oxovanadium(2+);5,18,31,44-tetraphenyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(52),3,5,7,9,11,13,16,18,20,22,24,26,29,31,33,35,37,39,42,44,46,48,50-tetracosaene](/img/structure/B590753.png)


